molecular formula C11H14N2S B1416344 N-(3-isothiocyanatopropyl)-N-methylaniline CAS No. 53485-00-0

N-(3-isothiocyanatopropyl)-N-methylaniline

Cat. No. B1416344
CAS RN: 53485-00-0
M. Wt: 206.31 g/mol
InChI Key: YNXCEEIXYZPQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isothiocyanatopropyl)-N-methylaniline, also known as MITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. MITC is widely used in the synthesis of various compounds and has shown promising results in the field of biomedical research.

Scientific Research Applications

Isothiocyanates in Cancer Research

Isothiocyanates, sourced from cruciferous vegetables, have been extensively studied for their anti-cancer properties. They demonstrate a range of bioactivities including anti-proliferative, pro-apoptotic, anti-inflammatory, anti-migratory, and anti-angiogenic effects against various cancers. Isothiocyanates modulate significant signaling pathways like PI3K, MAPK, WNT, and NFkB, and affect the epigenetic machinery by regulating DNA methyltransferases, histone modifiers, and miRNA expression. This regulatory effect enhances transcriptional modulation of key cellular regulators, highlighting their potential in cancer prevention and therapy (Sundaram et al., 2021).

Chemopreventive Properties

Isothiocyanates are potent inhibitors of carcinogenesis, showing significant results in animal models of lung and esophageal cancer. They selectively inhibit cytochrome P450 enzymes involved in carcinogen metabolic activation, induce Phase II enzymes, and enhance apoptosis. These properties suggest their role in chemoprevention, with phenethyl isothiocyanate being developed as a chemopreventive agent against lung cancer due to its effectiveness in inhibiting lung tumor induction by tobacco-specific nitrosamines (Hecht, 2000).

properties

IUPAC Name

N-(3-isothiocyanatopropyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13(9-5-8-12-10-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXCEEIXYZPQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN=C=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isothiocyanatopropyl)-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-isothiocyanatopropyl)-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-(3-isothiocyanatopropyl)-N-methylaniline
Reactant of Route 3
Reactant of Route 3
N-(3-isothiocyanatopropyl)-N-methylaniline
Reactant of Route 4
Reactant of Route 4
N-(3-isothiocyanatopropyl)-N-methylaniline
Reactant of Route 5
Reactant of Route 5
N-(3-isothiocyanatopropyl)-N-methylaniline
Reactant of Route 6
Reactant of Route 6
N-(3-isothiocyanatopropyl)-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.